
1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom and an ethylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(2-(ethylsulfonyl)ethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically takes place under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding ethylsulfinyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are sulfone derivatives.
Reduction: Products include ethylsulfinyl derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific properties.
Pharmaceuticals: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound is investigated for its role in the synthesis of agrochemical products.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution reactions. The ethylsulfonyl group can undergo oxidation or reduction, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-ethylbenzene: Lacks the ethylsulfonyl group, making it less reactive towards oxidation and reduction reactions.
4-Bromoethylbenzene: Similar structure but different substitution pattern, leading to different reactivity.
1-Bromo-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of an ethylsulfonyl group, affecting its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H13BrO2S |
|---|---|
Peso molecular |
277.18 g/mol |
Nombre IUPAC |
1-bromo-4-(2-ethylsulfonylethyl)benzene |
InChI |
InChI=1S/C10H13BrO2S/c1-2-14(12,13)8-7-9-3-5-10(11)6-4-9/h3-6H,2,7-8H2,1H3 |
Clave InChI |
FYMAPQDGWWFRES-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CCC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)
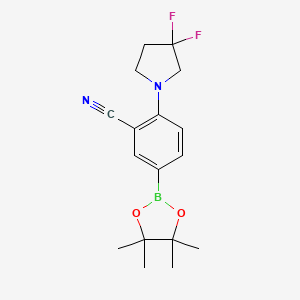
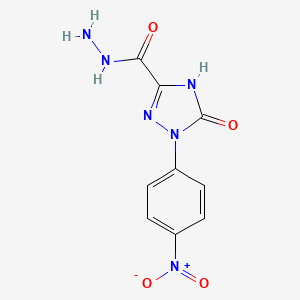

![Methyl 2-acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13723273.png)
![4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B13723274.png)
![(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723284.png)
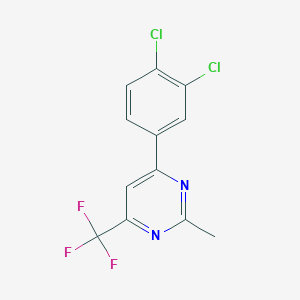
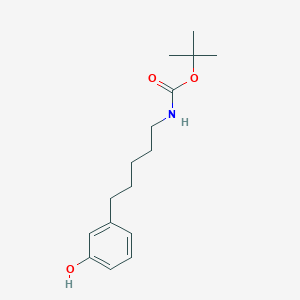
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B13723304.png)
![6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13723305.png)
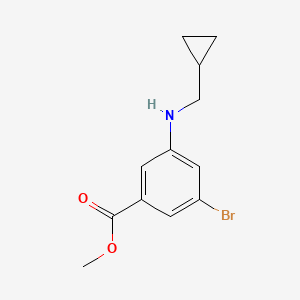
![1-[1-(2,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723310.png)
![3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B13723325.png)
